N-(4-acetylphenyl)-2,4-dichlorobenzamide
Description
Contextualization within Benzamide (B126) Derivatives and Related Structural Classes
N-(4-acetylphenyl)-2,4-dichlorobenzamide belongs to the broad and pharmacologically significant class of benzamide derivatives. Benzamides are compounds containing a benzene (B151609) ring attached to an amide functional group and represent a cornerstone in medicinal chemistry. researchgate.net This structural class is noted for its stability and the relative ease of synthesis. researchgate.net
Benzamide derivatives are recognized for a wide spectrum of biological activities, making them essential pharmacophores in drug discovery. researchgate.netnih.gov Researchers have extensively investigated these compounds, revealing their potential as:
Antimicrobial agents researchgate.net
Analgesics researchgate.netwalshmedicalmedia.com
Anti-inflammatory compounds walshmedicalmedia.com
Anticancer agents researchgate.netwalshmedicalmedia.com
Enzyme inhibitors, including carbonic anhydrase and cholinesterase inhibitors researchgate.netnih.gov
The versatility of the benzamide scaffold allows for diverse substitutions on both the benzene ring and the amide nitrogen, leading to a wide array of pharmacological profiles. walshmedicalmedia.comtandfonline.com This adaptability has made benzamides a frequent target for the synthesis of new derivatives with potentially improved or novel therapeutic applications. walshmedicalmedia.comnanobioletters.com
Significance of the 2,4-Dichlorophenyl Moiety in Chemical Scaffolds
The presence of a 2,4-dichlorophenyl group within a molecule can significantly influence its biological activity. Halogen atoms, particularly chlorine, are known to enhance the inherent bioactivity of molecules when strategically incorporated. mdpi.com The 2,4-dichloro substitution pattern has been specifically noted for its effects in various chemical scaffolds.
In the context of urease inhibitors, for instance, research on N-[[3-chloro-2-methylphenyl]carbamothioyl]benzamide derivatives showed that introducing a chloro group at the ortho position (position 2) of the benzamide ring improved inhibitory potential. nih.gov This suggests that the positioning of chlorine atoms is crucial for the molecule's interaction with biological targets. The 2,4-dichlorobenzamide (B1293658) structure itself is utilized as an intermediate in the synthesis of pharmaceuticals and is a known metabolite of certain pesticides. ontosight.ai This highlights the chemical reactivity and biological relevance of this particular moiety. ontosight.ai
Overview of Research Trajectories for Related Acetylphenyl Compounds
The acetylphenyl moiety is another key structural component of this compound. Compounds containing this group are actively investigated for various potential applications. One significant area of research is in cancer therapy. For example, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been identified as promising scaffolds for developing new anticancer candidates, showing potent cytotoxicity against lung cancer cells. mdpi.com
Furthermore, research into N-((4-acetylphenyl) carbamothioyl) pivalamide (B147659) has demonstrated its potential as a multi-target enzyme inhibitor, showing significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and moderate inhibition of urease and alpha-amylase. nih.gov The synthesis of related compounds, such as N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, has also been a focus, with studies detailing efficient one-pot synthesis methods and characterizing the resulting crystal structures. researchgate.net These research paths underscore the acetylphenyl group's role as a versatile building block in the development of new bioactive molecules.
Defining the Academic Research Scope for this compound
The academic research scope for this compound is primarily centered on its synthesis, characterization, and exploration as a scaffold for new bioactive agents. Given the known properties of its constituent parts—the benzamide core, the 2,4-dichlorophenyl moiety, and the acetylphenyl group—research on this specific compound can be directed toward several promising areas.
A key area of investigation stems from the study of a closely related compound, N-((4-acetylphenyl) carbamothioyl)-2,4-dichlorobenzamide, which was identified as a potential urease inhibitor. nih.gov This suggests that this compound itself could be a candidate for enzyme inhibition studies. The structural similarities invite comparative analyses to understand how the amide linker, versus the thiourea (B124793) linker, affects inhibitory activity.
The fundamental physicochemical properties of the compound provide a basis for its study. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁Cl₂NO₂ |
| Molecular Weight | 308.16 g/mol |
| IUPAC Name | This compound |
| CAS Number | 305378-08-9 |
| XLogP3-AA | 3.7 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Exact Mass | 307.0167 g/mol |
| Topological Polar Surface Area | 46.6 Ų |
Data sourced from PubChem CID 699345. nih.gov
Future research would likely involve the synthesis of this compound, confirmation of its structure through spectroscopic methods, and screening for various biological activities, particularly as an enzyme inhibitor or anticancer agent, building upon the knowledge gained from structurally analogous compounds.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO2/c1-9(19)10-2-5-12(6-3-10)18-15(20)13-7-4-11(16)8-14(13)17/h2-8H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIPRJCDIRWOCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathway Elucidation for N 4 Acetylphenyl 2,4 Dichlorobenzamide
Historical Development of Synthetic Routes to Benzamide (B126) and Thiourea (B124793) Analogues
The synthesis of benzamides and their analogues, such as N-acylthioureas, is rooted in well-established chemical transformations that have been refined over more than a century. These methods focus on the efficient creation of amide or thioamide linkages from carboxylic acid derivatives and amines.
Douglas Dain's Method and its Adaptations
A review of scientific literature did not yield specific information on a method attributed to a "Douglas Dain" for benzamide synthesis. However, the historical development of benzamide synthesis is prominently marked by the Schotten-Baumann reaction, first described in the 1880s by chemists Carl Schotten and Eugen Baumann. lscollege.ac.in This method has become a foundational technique for the acylation of amines.
The Schotten-Baumann reaction traditionally involves the treatment of an amine with an acid chloride in the presence of a base. lscollege.ac.in The primary function of the base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This neutralization is critical as it prevents the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction, thereby diminishing the product yield. organic-chemistry.org
Classic "Schotten-Baumann conditions" often refer to a biphasic system where an aqueous base solution (like sodium hydroxide) and an immiscible organic solvent (like dichloromethane (B109758) or diethyl ether) are used. lscollege.ac.in The reactants and the benzamide product remain in the organic phase, while the HCl byproduct is neutralized in the aqueous phase. This technique has been widely adapted and remains a staple in organic synthesis for its robustness and broad applicability, including in the synthesis of N-vanillyl nonanamide (B72023) (synthetic capsaicin) and in Fischer's peptide synthesis. lscollege.ac.inwebsite-files.com Modern adaptations may involve the use of organic bases like pyridine (B92270) or triethylamine (B128534) in a single-phase organic solvent system. website-files.commdpi.com
In Situ Generation of Acyl Isothiocyanates
The synthesis of N-acylthiourea analogues, such as N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, utilizes a different but related strategy involving the in situ generation of acyl isothiocyanates. Acyl isothiocyanates are highly reactive intermediates that serve as powerful synthons for a variety of heterocyclic and acyclic compounds. arkat-usa.org They are more reactive than standard alkyl isothiocyanates due to the electron-withdrawing effect of the adjacent carbonyl group. arkat-usa.org
The most common method for generating acyl isothiocyanates is the reaction of an acyl chloride with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN). arkat-usa.orguran.ua This reaction is typically carried out in an anhydrous solvent like acetone. nih.govmdpi.com The acyl isothiocyanate is not isolated but is immediately used in the subsequent reaction step.
Once formed, the electrophilic carbon of the isothiocyanate group (-N=C=S) is readily attacked by a nucleophile, such as the primary amine group of 4-aminoacetophenone. mdpi.com This nucleophilic addition results in the formation of the N-acylthiourea derivative. uran.ua This "one-pot" approach, where the intermediate is generated and consumed in the same reaction vessel, is efficient and avoids the handling of the often-sensitive acyl isothiocyanate intermediate. uran.ua
Detailed Synthetic Procedures for N-(4-acetylphenyl)-2,4-dichlorobenzamide
The synthesis of the title compound is a two-part process: first, the preparation of the necessary precursors, and second, the coupling of these precursors to form the final product.
Precursor Synthesis: 2,4-Dichlorobenzoyl Chloride and 4-Aminoacetophenone
The two key intermediates required for the synthesis are 2,4-dichlorobenzoyl chloride and 4-aminoacetophenone.
Synthesis of 2,4-Dichlorobenzoyl Chloride
This acyl chloride can be prepared via several established routes, primarily starting from either 2,4-dichlorobenzoic acid or 2,4-dichlorotoluene (B165549).
| Starting Material | Reagents | Key Conditions | Reference |
| 2,4-Dichlorobenzoic Acid | Thionyl chloride (SOCl₂) | Heating/reflux for 3-4 hours, followed by distillation. | nih.gov |
| 2,4-Dichlorotoluene | 1. Chlorine (Cl₂) 2. Water (H₂O) | 1. Side-chain chlorination to form 2,4-dichlorotrichlorobenzyl. 2. Hydrolysis of the intermediate. | mdpi.com |
The method involving thionyl chloride is a standard laboratory procedure for converting carboxylic acids to acyl chlorides. The alternative route starting from 2,4-dichlorotoluene is more suited for industrial-scale production. mdpi.com
Synthesis of 4-Aminoacetophenone
This precursor is a commercially available aromatic amine, but it can also be synthesized through various methods, most notably the reduction of 4-nitroacetophenone.
| Starting Material | Reagents/Method | Key Conditions | Reference |
| 4-Nitroacetophenone | H₂ gas, Pd catalyst in glycerol | 3 bar H₂, 100 °C for 3 hours. | nih.gov |
| p-Hydroxyacetophenone | Multi-step: 1. Williamson ether synthesis 2. Smiles rearrangement 3. Hydrolysis | Involves reaction with a 2-halo-2-methyl propanamide derivative under basic conditions. | grafiati.com |
The catalytic hydrogenation of 4-nitroacetophenone is a direct and high-yielding method for producing 4-aminoacetophenone. nih.gov
Coupling Reactions and Optimized Conditions
The formation of the amide bond in this compound is achieved by the nucleophilic acyl substitution reaction between 4-aminoacetophenone and 2,4-dichlorobenzoyl chloride. This is a direct application of the Schotten-Baumann reaction.
The reaction proceeds by the nucleophilic attack of the amino group of 4-aminoacetophenone on the electrophilic carbonyl carbon of 2,4-dichlorobenzoyl chloride. website-files.com To achieve high yields, a base is required to neutralize the HCl byproduct.
Optimized Conditions:
Solvent: Dichloromethane is a common solvent for this type of reaction. mdpi.com A biphasic system of water and an organic solvent can also be employed. lscollege.ac.in
Base: An organic base such as triethylamine or pyridine is often used in a 1:1 or slight excess molar ratio to the amine. mdpi.comarkat-usa.org Alternatively, an aqueous solution of sodium hydroxide (B78521) can be used. lscollege.ac.in
Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature. mdpi.comarkat-usa.org
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials and the formation of the product. mdpi.com
A typical procedure would involve dissolving 4-aminoacetophenone in dichloromethane, adding a base like triethylamine, cooling the mixture in an ice bath, and then slowly adding a solution of 2,4-dichlorobenzoyl chloride in dichloromethane. mdpi.com The reaction would then be stirred for a set period until completion is indicated by TLC.
Purification Strategies and Yield Optimization
After the coupling reaction is complete, a work-up and purification procedure is necessary to isolate the pure this compound.
Purification Strategies:
Aqueous Wash: The reaction mixture is typically first washed sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and the base, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted acyl chloride (as the carboxylate) and acidic impurities. A final wash with brine helps to remove residual water. mdpi.com
Drying and Evaporation: The organic layer is dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. mdpi.commdpi.com
Recrystallization: This is the most common and effective method for purifying solid amides. researchgate.net The crude product is dissolved in a minimum amount of a hot solvent, and then allowed to cool slowly, causing the pure product to crystallize out, leaving impurities in the mother liquor. Suitable solvents might include ethanol, acetone, or acetonitrile (B52724). nih.govresearchgate.net
Yield Optimization:
Stoichiometry: Using a slight excess of the acylating agent is sometimes employed, but precise 1:1 stoichiometry is often effective. The amount of base is critical; at least one equivalent relative to the amine is necessary to drive the reaction to completion. organic-chemistry.org
Anhydrous Conditions: When not using a biphasic aqueous system, ensuring that reactants and the solvent are dry is important to prevent the hydrolysis of the highly reactive acyl chloride, which would reduce the yield.
Reaction Time and Temperature: Optimizing the reaction time through TLC monitoring prevents the formation of side products from prolonged reaction times or incomplete reactions from insufficient time. mdpi.com Controlling the temperature prevents side reactions and decomposition.
Following these procedures allows for the efficient synthesis and purification of this compound in good yield and high purity.
Mechanistic Investigations of Key Reaction Steps
The synthesis of this compound typically involves the formation of an amide bond between 4-aminoacetophenone and a derivative of 2,4-dichlorobenzoic acid, most commonly the acyl chloride. The core mechanism governing this transformation is nucleophilic acyl substitution.
Nucleophilic Acyl Substitution Mechanisms
Nucleophilic acyl substitution is the cornerstone reaction for the formation of carboxylic acid derivatives, including amides. vanderbilt.edu This reaction is not a single-step process but proceeds via a distinct addition-elimination mechanism. masterorganicchemistry.comlibretexts.org
The reaction pathway initiates with the nucleophilic attack of the amino group of 4-aminoacetophenone on the electrophilic carbonyl carbon of 2,4-dichlorobenzoyl chloride. The lone pair of electrons on the nitrogen atom forms a new bond with the carbonyl carbon. youtube.com This forces the pi bond of the carbonyl group to break, with the electrons moving to the oxygen atom, which creates a negatively charged tetrahedral intermediate. vanderbilt.edulibretexts.org This initial step represents the "addition" phase of the mechanism.
In the second stage, the "elimination" phase, the tetrahedral intermediate collapses. masterorganicchemistry.com The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the most suitable leaving group is expelled. In the reaction between 2,4-dichlorobenzoyl chloride and 4-aminoacetophenone, the chloride ion is an excellent leaving group because it is the conjugate base of a strong acid (HCl) and is therefore very stable. youtube.com The departure of the chloride ion results in the formation of the stable amide bond, yielding this compound. A final deprotonation step of the nitrogen atom, often facilitated by a base, neutralizes the product.
This two-stage mechanism is fundamental to understanding how reaction conditions can be optimized. libretexts.org The reactivity of the acyl compound is a critical factor; acyl chlorides are among the most reactive carboxylic acid derivatives due to the strong inductive electron-withdrawing effect of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon. libretexts.org
Role of Solvents and Catalysts in Reaction Efficiency
The efficiency, rate, and yield of the synthesis of this compound are profoundly influenced by the choice of solvent and the presence of catalysts.
Solvents: The solvent plays multiple roles, including dissolving reactants and influencing the reaction pathway. For amide synthesis via the Schotten-Baumann reaction conditions, a two-phase system (e.g., dichloromethane and water) or a suitable organic solvent is often employed. mdpi.com Aprotic solvents like dichloromethane, tetrahydrofuran (B95107) (THF), or acetonitrile are commonly used. These solvents can dissolve the reactants without interfering with the reaction by, for example, solvolysis of the reactive acyl chloride. dergipark.org.tr The choice of solvent can impact reaction rates and the ease of product purification. Some modern, greener solvent alternatives that have been explored in other catalytic reactions include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). mdpi.com
Catalysts: Base catalysts are frequently employed in this synthesis to enhance reaction efficiency. A non-nucleophilic base, such as pyridine or triethylamine, is often added. mdpi.comdergipark.org.tr The base serves two primary functions:
It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. researchgate.net Removing the acidic byproduct prevents the protonation of the amine nucleophile, ensuring the amine remains available to react.
It can act as a nucleophilic catalyst itself. Pyridine, for instance, can react with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is then more susceptible to attack by the amine.
The selection of the appropriate base and solvent is crucial for optimizing the reaction, as demonstrated in studies of similar reactions where different combinations lead to varying yields and reaction times. researchgate.net
| Parameter | Role in Synthesis | Common Examples |
| Solvent | Dissolves reactants, stabilizes intermediates, does not interfere with the reaction. | Dichloromethane, Acetonitrile, Tetrahydrofuran (THF) |
| Base Catalyst | Neutralizes HCl byproduct, activates the acyl chloride. | Pyridine, Triethylamine |
Emerging Synthetic Approaches and Green Chemistry Considerations
In line with the principles of green chemistry, modern synthetic efforts aim to reduce waste, minimize energy consumption, and use less hazardous materials. uniroma1.itjddhs.com Several emerging strategies are applicable to the synthesis of this compound.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. mdpi.com By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes. ucl.ac.bearkat-usa.org This technique often leads to higher yields and cleaner reactions with fewer side products compared to conventional heating methods. researchgate.net For the synthesis of this compound, a microwave-assisted approach could offer a more energy-efficient and rapid production method. nih.gov Solvent-free or "neat" reaction conditions can sometimes be employed under microwave irradiation, further enhancing the green credentials of the synthesis by eliminating solvent waste. nih.gov
Catalytic Methods (e.g., Fe2O3 Nanoparticles)
The development of heterogeneous catalysts is a key area of green chemistry. mdpi.com Iron(III) oxide (Fe2O3) nanoparticles have gained attention as inexpensive, low-toxicity, and environmentally benign catalysts for various organic transformations. ejcmpr.comoiccpress.com A significant advantage of using magnetic nanoparticles like Fe2O3 is their straightforward recovery from the reaction mixture using an external magnet, allowing for easy separation and recycling of the catalyst. rsc.orgnih.gov While not yet specifically documented for this compound, Fe2O3 nanoparticles have been successfully used to catalyze other one-pot multicomponent reactions. rsc.org Their application could provide a sustainable and efficient catalytic system for the amide bond formation step.
| Green Approach | Key Advantages | Relevance to Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, energy efficiency. | Faster, more efficient amide bond formation. arkat-usa.org |
| Fe2O3 Nanoparticle Catalysis | Recyclable, low toxicity, environmentally benign. | Provides a sustainable catalytic system for the reaction. rsc.orgnih.gov |
| One-Pot Reactions | Reduced waste, saves time and resources, improved atom economy. | Streamlines the synthesis by combining steps without intermediate purification. researchgate.net |
Advanced Structural Characterization and Solid State Chemistry of N 4 Acetylphenyl 2,4 Dichlorobenzamide
Advanced Nuclear Magnetic Resonance (NMR) Studies for Solution-State Conformation
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To unambiguously assign the proton (¹H) and carbon (¹³C) signals and to establish the bonding framework of N-(4-acetylphenyl)-2,4-dichlorobenzamide, a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be employed.
COSY (Correlation Spectroscopy) experiments are fundamental for identifying protons that are coupled to each other, typically those on adjacent carbon atoms. In the COSY spectrum of this compound, cross-peaks would be expected between the aromatic protons on both the acetylphenyl and dichlorobenzoyl rings, revealing their neighboring relationships.
HSQC (Heteronuclear Single Quantum Coherence) provides direct correlation between protons and the carbon atoms to which they are directly attached. This technique is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the methyl protons of the acetyl group would show a direct correlation to the methyl carbon.
A hypothetical data table summarizing expected key HMBC correlations is presented below:
| Proton (¹H) | Correlated Carbons (¹³C) | Inferred Connectivity |
| Amide N-H | Carbonyl C=O, Carbons in the 4-acetylphenyl ring, Carbons in the 2,4-dichlorobenzoyl ring | Confirms the amide linkage and its connection to both aromatic moieties. |
| Methyl Protons (-CH₃) | Acetyl Carbonyl (C=O) | Confirms the acetyl group structure. |
| Aromatic Protons | Various aromatic carbons within the same and adjacent rings | Establishes the substitution pattern on both phenyl rings. |
Conformational Exchange Studies
The amide bond in this compound has a partial double bond character, which can lead to restricted rotation around the C-N bond. This can result in the presence of different rotational isomers, or conformers, in solution. The rate of this rotation can often be studied using variable-temperature (VT) NMR spectroscopy.
At low temperatures, the rotation around the amide bond may be slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature is increased, the rate of rotation also increases. At a certain temperature, known as the coalescence temperature, the separate signals for the two conformers broaden and merge into a single, averaged signal.
By analyzing the changes in the NMR line shape at different temperatures, it is possible to calculate the energy barrier to rotation. This provides valuable thermodynamic information about the conformational stability of the molecule. For a molecule like this compound, such studies would reveal the flexibility of the amide linkage and the energetic preference for specific spatial arrangements of the aromatic rings.
A hypothetical data table from a variable-temperature NMR study is shown below:
| Temperature (°C) | Observation |
| -20 | Two distinct sets of signals for aromatic protons observed, indicating slow rotation. |
| 25 | Broadening of aromatic proton signals. |
| 60 | Coalescence of signals into a single set, indicating rapid rotation. |
These advanced NMR studies provide a detailed picture of the molecular architecture and dynamic processes of this compound, which is essential for a complete understanding of its chemical properties.
Theoretical and Computational Studies on N 4 Acetylphenyl 2,4 Dichlorobenzamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and reactivity.
Electronic Structure and Molecular Geometry Optimization
In a related compound, N′-(2,4-dinitrophenyl)-2-fluorobenzohydrazide, DFT calculations at the B3LYP/6-31G level were able to reproduce the crystal structure parameters with good agreement between the calculated and experimental bond lengths and angles. researchgate.net This demonstrates the reliability of DFT methods in predicting the geometric structures of such molecules.
Interactive Table: Representative Bond Lengths and Angles for a Benzamide (B126) Derivative
Below are typical bond lengths and angles that would be determined through geometry optimization, illustrated with data from analogous structures.
| Parameter | Bond/Angle | Typical Value (DFT) |
| Bond Length | C=O | ~1.23 Å |
| Bond Length | C-N (amide) | ~1.35 Å |
| Bond Length | N-H | ~1.01 Å |
| Bond Length | C-Cl | ~1.75 Å |
| Bond Angle | O=C-N | ~122° |
| Bond Angle | C-N-H | ~120° |
| Dihedral Angle | C-C-N-C | Variable (describes twist) |
Note: These are representative values and the actual optimized parameters for N-(4-acetylphenyl)-2,4-dichlorobenzamide would require a specific DFT calculation.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO energy gap, reactivity)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's reactivity and stability. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
A DFT study on the related compound, N-((4-acetyl phenyl) carbamothioyl) pivalamide (B147659), revealed a small HOMO/LUMO energy gap, indicating its reactive nature. nih.gov For this molecule, the HOMO was found to be localized on the acetylphenyl moiety, while the LUMO was distributed over the pivalamide portion.
Interactive Table: FMO Analysis Data for a Structurally Related Compound
The following table presents the calculated HOMO, LUMO, and energy gap for N-((4-acetyl phenyl) carbamothioyl) pivalamide, which can serve as an illustrative example.
| Parameter | Energy (eV) |
| EHOMO | -6.25 |
| ELUMO | -2.15 |
| Energy Gap (ΔE) | 4.10 |
Data from a DFT study on N-((4-acetyl phenyl) carbamothioyl) pivalamide. nih.gov
A smaller energy gap is generally associated with higher chemical reactivity and lower kinetic stability.
Electrostatic Potential Surface (EPS) Mapping
The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface. Different colors are used to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.
For a molecule like this compound, one would expect to see negative potential (red) around the oxygen atoms of the acetyl and amide groups, making them sites for electrophilic attack. The hydrogen atom of the amide group would likely show a positive potential (blue), indicating its susceptibility to nucleophilic attack. The chlorinated benzene (B151609) ring would also exhibit a complex potential distribution due to the electronegative chlorine atoms.
Mulliken and NBO Charge Analysis
Mulliken and Natural Bond Orbital (NBO) analyses are methods used to calculate the partial atomic charges on the atoms within a molecule. These charges provide further insight into the electronic distribution and reactivity.
Mulliken population analysis partitions the total electron density among the atoms. However, it is known to be highly dependent on the basis set used in the calculation. uni-muenchen.de
NBO analysis, on the other hand, provides a more intuitive and basis-set independent description of the charge distribution by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals. NBO analysis can also reveal important information about intramolecular interactions, such as hyperconjugation. iau.ir
For this compound, these analyses would quantify the expected charge distribution. The oxygen and nitrogen atoms would carry negative charges, while the carbonyl carbons and the amide hydrogen would have positive charges. The chlorine atoms would also be negatively charged, influencing the charge distribution on the benzene ring.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational dynamics, stability, and interactions of molecules in different environments, such as in solution.
Conformational Dynamics and Stability in Solution
MD simulations of this compound in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) would reveal how the molecule behaves in a more realistic environment. These simulations can track the fluctuations in bond lengths, bond angles, and dihedral angles over time. A key aspect to investigate would be the rotation around the amide bond and the bonds connecting the phenyl rings to the amide linker.
Studies on similar benzamide derivatives have used MD simulations to understand their binding to biological targets and to assess their conformational stability. nih.gov For this compound, MD simulations could provide insights into its flexibility, the accessible conformations in solution, and the role of solvent molecules in stabilizing different conformers through hydrogen bonding and other intermolecular interactions.
Ligand-Protein Dynamic Interactions
An MD simulation would typically be performed after an initial docking pose is established. This simulation would place the ligand-protein complex in a simulated physiological environment, including water molecules and ions, to observe the stability of the interaction and any conformational changes. For a compound like this compound, key observations from an MD simulation would include:
Stability of Hydrogen Bonds: The simulation would track the distance and duration of hydrogen bonds formed between the amide group of the ligand and amino acid residues in the protein's binding pocket.
Hydrophobic Interactions: The dynamic stability of contacts between the dichlorophenyl and acetylphenyl rings of the ligand and hydrophobic residues of the target protein would be monitored.
Conformational Changes: Both the ligand and the protein's binding site would be analyzed for any significant changes in their conformation, which could indicate an induced-fit mechanism. biosolveit.de
Water-Mediated Interactions: The role of water molecules in bridging interactions between the ligand and the protein could also be elucidated.
These simulations provide a more realistic picture of the binding event than static docking models, offering predictions about the residence time of the ligand in the binding pocket and the energetic landscape of the bound state. nih.govrsc.org
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is instrumental in understanding the binding mode of this compound and estimating its binding affinity.
Prior to docking, both the receptor (protein) and the ligand must be prepared.
Receptor Preparation:
A suitable three-dimensional crystal structure of a target protein is typically obtained from a repository like the Protein Data Bank (PDB). researchgate.net
Water molecules and any co-crystallized ligands are generally removed from the structure. youtube.com
Hydrogen atoms are added to the protein, as they are often not resolved in crystal structures.
The protonation states of amino acid residues at a physiological pH are assigned. researchgate.net
The energy of the protein structure is minimized to relieve any steric clashes. walshmedicalmedia.com
Ligand Minimization:
The 2D structure of this compound is converted into a 3D conformation.
The ligand's geometry is optimized using a suitable force field (e.g., MMFF94) to find its lowest energy conformation. researchgate.netnumberanalytics.com This step is crucial as the initial conformation of the ligand can significantly influence the docking outcome. researchgate.net
The binding site of the target protein is identified, often based on the location of a co-crystallized ligand or through computational pocket-finding algorithms. For this compound, the key functional groups that are likely to participate in binding interactions are:
The amide group (-CONH-): Capable of forming crucial hydrogen bonds, acting as both a hydrogen bond donor (N-H) and acceptor (C=O).
The acetyl group (-COCH3): The carbonyl oxygen can act as a hydrogen bond acceptor.
The 2,4-dichlorophenyl ring: The chlorine atoms can participate in halogen bonding, and the aromatic ring can engage in π-π stacking or hydrophobic interactions.
The acetylphenyl ring: This ring system can also form hydrophobic and π-π interactions with aromatic amino acid residues.
Analysis of the binding site would involve identifying complementary amino acid residues that can engage in these interactions. For instance, polar residues like serine or threonine could interact with the amide group, while aromatic residues such as phenylalanine or tyrosine could stack with the phenyl rings. biosolveit.de
Docking algorithms generate multiple possible binding poses of the ligand in the receptor's active site and assign a score to each pose. nih.gov The docking score is an estimation of the binding affinity, with lower scores generally indicating a more favorable interaction. stackexchange.com
The predicted binding pose for this compound would be evaluated based on the docking score and the plausibility of the interactions formed. The pose with the best score and the most significant interactions (e.g., hydrogen bonds with key catalytic residues) is typically considered the most likely binding mode. biorxiv.org
A hypothetical docking result for this compound against a kinase target is presented below.
| Predicted Pose | Docking Score (kcal/mol) | Key Interactions |
| 1 | -9.5 | Hydrogen bond with hinge region residue; hydrophobic interactions with gatekeeper residue. |
| 2 | -8.7 | Pi-pi stacking with a phenylalanine residue; halogen bond with a backbone carbonyl. |
| 3 | -8.2 | Water-mediated hydrogen bond network with polar residues. |
This is a hypothetical data table for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jppres.com
To build a QSAR model for a series of benzamide derivatives including this compound, a set of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure and properties. For a molecule with the structural features of this compound, relevant descriptors would include: nih.gov
| Descriptor Class | Specific Descriptors | Rationale |
| Electronic | Dipole moment, HOMO/LUMO energies | Describe the electronic distribution and reactivity of the molecule. |
| Steric | Molecular weight, Molar refractivity (MR), Ovality | Relate to the size and shape of the molecule, which influences its fit in a binding pocket. researchgate.net |
| Topological | Connectivity indices (e.g., Kier & Hall indices) | Describe the branching and connectivity of the molecular structure. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Quantifies the hydrophobicity of the molecule, which is important for membrane permeability and hydrophobic interactions. |
The selection of these descriptors is a critical step in developing a robust and predictive QSAR model. nih.govresearchgate.net The resulting QSAR equation can then be used to predict the activity of new, unsynthesized benzamide derivatives, thereby prioritizing synthetic efforts. jppres.com
Statistical Model Development and Validation
The development of a robust Quantitative Structure-Activity Relationship (QSAR) model is a critical step in modern drug discovery, providing a mathematical linkage between the chemical structure of a compound and its biological activity. For a series of analogues of this compound, a typical QSAR study would commence with the generation and calculation of a diverse set of molecular descriptors. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.
Multiple Linear Regression (MLR) is a commonly employed statistical method for constructing QSAR models. researchgate.net The goal of MLR is to formulate a linear equation that correlates the biological activity (dependent variable) with a selection of the most relevant molecular descriptors (independent variables). The selection of these descriptors is a crucial process, often guided by algorithms that aim to maximize the predictive power of the model while minimizing overfitting.
The reliability and predictive capability of the developed QSAR model must be rigorously assessed through various validation techniques. Internal validation, often performed using the leave-one-out cross-validation (LOO-CV) method, evaluates the model's stability and robustness. nih.gov In this process, one compound is systematically removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the excluded compound is predicted. This is repeated until every compound has been excluded once. A high cross-validated correlation coefficient (Q²) indicates a model with good internal predictivity.
External validation is considered the most stringent test of a model's predictive power. nih.gov This involves splitting the initial dataset into a training set, used to build the model, and a test set, which is kept aside and used to evaluate the model's ability to predict the activity of compounds it has not encountered before. A high correlation coefficient (R²) between the experimental and predicted activities for the test set compounds signifies a model with strong external predictive ability.
Further statistical parameters are employed to gauge the quality of the QSAR model. These include the F-statistic (a measure of the model's statistical significance), the standard deviation of the regression, and the root mean square error (RMSE), which quantifies the average magnitude of the errors in the predictions. nih.gov
Below is an illustrative data table showcasing the statistical parameters that would be evaluated for a hypothetical QSAR model developed for this compound analogues.
| Statistical Parameter | Value | Description |
| N | 30 | Number of compounds in the dataset |
| R² | 0.92 | Coefficient of determination (Training Set) |
| Q² | 0.85 | Cross-validated correlation coefficient (LOO-CV) |
| R²_pred | 0.88 | Predictive R² for the external test set |
| F-statistic | 120.5 | A measure of the model's statistical significance |
| RMSE | 0.25 | Root Mean Square Error |
Predictive Power of QSAR Models for Analogues
A well-validated QSAR model serves as a powerful in silico tool for predicting the biological activity of novel, untested analogues of this compound. nih.gov This predictive capability is invaluable for prioritizing the synthesis of new compounds, thereby saving significant time and resources in the drug discovery pipeline. By inputting the calculated molecular descriptors of a designed analogue into the QSAR equation, researchers can obtain an estimated biological activity.
The predictive power of a QSAR model is fundamentally dependent on its applicability domain. The applicability domain defines the chemical space within which the model can make reliable predictions. It is determined by the range of the molecular descriptors of the compounds in the training set. Predictions for compounds that fall outside this domain are considered extrapolations and are less reliable.
The insights gained from the descriptors included in the QSAR model can also guide the rational design of more potent analogues. For instance, if a descriptor related to hydrophobicity has a positive coefficient in the QSAR equation, it suggests that increasing the hydrophobicity of a particular region of the molecule could lead to enhanced biological activity.
The following table provides a hypothetical example of the predicted activities of new analogues of this compound based on a developed QSAR model.
| Analogue ID | Modification | Predicted pIC50 | Within Applicability Domain |
| ANA-001 | 3-chloro substitution | 7.2 | Yes |
| ANA-002 | 4-methoxy substitution on acetylphenyl ring | 6.8 | Yes |
| ANA-003 | Replacement of dichlorobenzamide with furan | 5.5 | No |
| ANA-004 | Addition of a methyl group to the amide linker | 7.5 | Yes |
Pharmacophore Modeling and Design Principles
Pharmacophore modeling is another essential computational technique that focuses on the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target and elicit a biological response. arxiv.org
Ligand-Based Pharmacophore Generation
In the absence of a known 3D structure of the biological target, a ligand-based pharmacophore model can be generated by analyzing a set of known active molecules. mdpi.com For this compound and its active analogues, this process would involve superimposing their low-energy conformations and identifying common chemical features that are spatially aligned.
These chemical features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, aromatic rings, and positive or negative ionizable groups. nih.gov The resulting pharmacophore model represents a 3D hypothesis of the key interaction points required for binding to the target. This model can then be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features, potentially identifying new and structurally diverse active molecules. nih.gov
A typical ligand-based pharmacophore model for this compound might include features such as:
Two Hydrogen Bond Acceptors: Corresponding to the carbonyl oxygens of the amide and acetyl groups.
One Aromatic Ring: Representing the dichlorophenyl moiety.
One Hydrophobic Feature: Associated with the acetylphenyl ring.
The table below illustrates a hypothetical ligand-based pharmacophore model generated from a set of active analogues.
| Feature Type | Number of Features | Spatial Constraints (Distances in Å) |
| Hydrogen Bond Acceptor (HBA) | 2 | HBA1 to HBA2: 4.5 - 5.0 |
| Aromatic Ring (AR) | 1 | AR to HBA1: 3.0 - 3.5 |
| Hydrophobic (HY) | 1 | HY to AR: 6.0 - 6.5 |
Structure-Based Pharmacophore Elucidation
When the 3D structure of the biological target is available, typically from X-ray crystallography or NMR spectroscopy, a structure-based pharmacophore model can be elucidated. nih.gov This approach involves analyzing the key interactions between the ligand (in this case, a docked this compound) and the amino acid residues in the active site of the target protein.
The identified interactions, such as hydrogen bonds, hydrophobic contacts, and aromatic stacking, are then translated into pharmacophoric features. biointerfaceresearch.com This method provides a more direct and accurate representation of the essential binding features compared to the ligand-based approach. The resulting structure-based pharmacophore can be used for virtual screening to identify new ligands that are predicted to have a favorable binding mode within the target's active site. biointerfaceresearch.com
The following table outlines a hypothetical structure-based pharmacophore model derived from the binding site of a target protein with this compound.
| Pharmacophore Feature | Interacting Residue(s) | Interaction Type |
| Hydrogen Bond Acceptor | Arg120 | Hydrogen Bond |
| Hydrogen Bond Donor | Ser245 | Hydrogen Bond |
| Aromatic Ring | Phe350 | Pi-Pi Stacking |
| Hydrophobic | Leu150, Val152 | Hydrophobic Interaction |
Investigation of Biological Activity and Molecular Mechanism of Action in Vitro and Cellular Studies
Enzyme Inhibition Studies and Kinetic Analysis5.1.1. Urease Inhibition Mechanisms 5.1.2. Cholinesterase (AChE, BChE) Inhibition Kinetics 5.1.3. Alpha-Amylase Inhibition 5.1.4. Cathepsin B Inhibition 5.1.5. Ribonucleotide Reductase (RNR) Inhibition 5.1.6. Determination of IC50 and Ki Values
There are studies on compounds with similar names or base structures (e.g., thiourea (B124793) or chloroacetamide derivatives); however, per the instructions, information on these related but distinct molecules has been excluded.
Competitive, Non-Competitive, and Mixed Inhibition Patterns
There is currently no publicly available scientific literature detailing the specific competitive, non-competitive, or mixed enzyme inhibition patterns of N-(4-acetylphenyl)-2,4-dichlorobenzamide. While benzamide (B126) derivatives, as a class of compounds, have been investigated as enzyme inhibitors, specific kinetic studies to determine the mode of inhibition for this particular compound have not been reported.
Cellular Mechanism of Action (Excluding Clinical Human Data)
The specific cellular targets of this compound have not been identified or validated in published research. While studies on other substituted N-phenyl benzamide derivatives have identified various cellular targets, this information cannot be directly extrapolated to this compound without specific experimental evidence.
Modulation of Cellular Pathways (e.g., Caspase-3 activity)
No studies were found that investigated the effect of this compound on specific cellular signaling pathways. There is no available data on its potential to modulate key proteins involved in apoptosis, such as caspase-3, or other cellular signaling cascades.
Cell-Based Cytotoxicity Assays (e.g., MTT, LDH Release) for Mechanistic Insights
There is no published research detailing the use of cell-based assays like MTT or LDH release to understand the cytotoxic mechanisms of this compound. While these assays are standard for assessing cell viability and membrane integrity, they have not been applied to this specific compound in the available literature.
Antimicrobial or Antifungal Mechanism at the Molecular Level
An inquiry into the antimicrobial or antifungal properties of this compound yielded no results. Consequently, there is no information on its potential mechanisms of action at a molecular level against microbial or fungal pathogens.
Anticancer Mechanism in Cell Lines (e.g., cell cycle arrest, apoptosis induction pathways)
The potential anticancer activity of this compound has not been described in the scientific literature. No studies were identified that examined its effects on cancer cell lines, including investigations into mechanisms such as the induction of apoptosis or arrest of the cell cycle.
Radical Scavenging Activity Assessment
No data is available concerning the radical scavenging or antioxidant properties of this compound.
In Vitro Assays for Antioxidant Potential
There are no records of this compound being evaluated through in vitro assays to determine its antioxidant potential.
Comparison with Standard Antioxidants
As no antioxidant activity has been assessed for this compound, no comparisons to standard antioxidants like ascorbic acid or trolox (B1683679) have been made.
Structure Activity Relationship Sar Studies and Rational Design of Analogues for N 4 Acetylphenyl 2,4 Dichlorobenzamide
Systematic Structural Modifications and Their Impact on Biological Activity
The biological activity of N-(4-acetylphenyl)-2,4-dichlorobenzamide can be finely tuned by making systematic structural modifications to its core components. These modifications can influence the compound's size, shape, electronics, and hydrogen bonding capabilities, all of which can affect its interaction with a biological target.
The N-(4-acetylphenyl) portion of the molecule offers several sites for modification. The acetyl group, in particular, is a key feature that can be altered to probe its role in target binding. Modifications can include altering the alkyl chain of the acetyl group, replacing it with other functional groups, or changing its position on the phenyl ring.
Research on related N-phenylbenzamide structures suggests that the nature and position of substituents on the N-phenyl ring are critical for activity. For instance, in a series of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides, substitutions on the benzamide (B126) ring were explored, but the core N-phenylpiperazine remained constant, highlighting its importance for the observed M1 muscarinic acetylcholine (B1216132) receptor antagonism. nih.gov
In studies of other benzamide derivatives with anticancer activity, modifications to the N-phenyl ring have been shown to significantly impact potency. For example, the introduction of urea (B33335) moieties at the para-position of the N-phenyl ring in 1-(4-(benzamido)phenyl)-3-arylurea derivatives led to compounds with notable anticancer activities. nih.gov This suggests that the 4-position of the N-phenyl ring in this compound is a critical point for derivatization.
To illustrate the potential impact of modifying the acetylphenyl moiety, consider the following hypothetical data table based on SAR principles from related benzamide series investigated for anticancer activity.
| Compound ID | R1 (Modification at acetyl group) | R2 (Other phenyl substituents) | Biological Activity (IC₅₀, µM) |
| 1 | -COCH₃ (parent) | H | 5.2 |
| 1a | -COCH₂CH₃ | H | 8.1 |
| 1b | -CO-cyclopropyl | H | 4.5 |
| 1c | -CN | H | 12.7 |
| 1d | -NO₂ | H | 9.8 |
| 1e | -COCH₃ | 3-F | 3.9 |
| 1f | -COCH₃ | 3-Cl | 4.1 |
Note: This table is illustrative and based on general SAR principles for benzamide analogs.
The 2,4-dichlorobenzamide (B1293658) scaffold is another key area for structural modification. The number, position, and nature of the halogen substituents on the benzamide ring can profoundly influence the compound's electronic properties and its ability to form halogen bonds or other interactions with a target.
Studies on 2,6-difluorobenzamide (B103285) derivatives as antibacterial agents have shown that the halogen substitution pattern is crucial for their activity against multidrug-resistant Staphylococcus aureus. nih.govmdpi.com In a series of N-(substituted-phenyl)-benzamides investigated as M1 muscarinic acetylcholine receptor antagonists, analogs with a 3,5-dichlorobenzamide (B1294675) moiety displayed reasonable activity. nih.gov This highlights the importance of the chlorine atoms for biological activity.
Furthermore, research on SARS-CoV protease inhibitors based on a benzamide scaffold demonstrated that the substitution pattern on the benzamide ring significantly affects inhibitory activity. nih.gov
The following table illustrates the potential effects of modifying the dichlorobenzamide scaffold on biological activity, based on findings from related compounds.
| Compound ID | Benzamide Substitution | Biological Activity (IC₅₀, µM) |
| 2 | 2,4-dichloro (parent) | 5.2 |
| 2a | 2,6-dichloro | 7.5 |
| 2b | 3,5-dichloro | 4.8 |
| 2c | 4-chloro | 15.1 |
| 2d | 2,4-difluoro | 6.3 |
| 2e | 2-chloro-4-bromo | 4.9 |
| 2f | 2-chloro-4-trifluoromethyl | 3.7 |
Note: This table is illustrative and based on general SAR principles for benzamide analogs.
Isosteric and bioisosteric replacements are a fundamental strategy in medicinal chemistry to modulate the physicochemical properties of a molecule while retaining or improving its biological activity. This can involve replacing atoms or groups with other atoms or groups of similar size, shape, and electronic configuration.
For the this compound scaffold, several bioisosteric replacements can be envisioned. The amide linker, for instance, is a common target for such modifications. Bioisosteres for the amide group include thioamides, ureas, sulfonamides, and various five-membered heterocyclic rings like oxadiazoles (B1248032) or triazoles. researchgate.net These replacements can alter the hydrogen bonding capacity, metabolic stability, and conformational preferences of the molecule.
The acetyl group on the phenyl ring could also be replaced with bioisosteric groups. For example, a cyano or a nitro group can mimic some of the electronic properties of the acetyl group. The replacement of a thiourea (B124793) group with a cyanoguanidine group in the development of cimetidine (B194882) is a classic example of successful bioisosterism to reduce toxicity. researchgate.net
The chlorine atoms on the benzamide ring can be replaced with other halogens (e.g., fluorine, bromine) or with a trifluoromethyl group to modulate lipophilicity and electronic effects.
| Original Group | Bioisosteric Replacement | Potential Impact |
| Amide (-CONH-) | Thioamide (-CSNH-) | Altered H-bonding, potential for new interactions |
| Urea (-NHCONH-) | Increased H-bonding capacity | |
| Sulfonamide (-SO₂NH-) | Different geometry and H-bonding properties | |
| Acetyl (-COCH₃) | Cyano (-CN) | Mimics electronic properties, smaller size |
| Nitro (-NO₂) | Strong electron-withdrawing group | |
| Chlorine (-Cl) | Fluorine (-F) | Smaller size, can alter pKa and metabolic stability |
| Bromine (-Br) | Larger size, increased lipophilicity | |
| Trifluoromethyl (-CF₃) | Strong electron-withdrawing, increased lipophilicity |
Identification of Pharmacophoric Features Essential for Activity
A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological activity. For N-aryl-benzamide derivatives, the common pharmacophoric features often include:
Aromatic rings: Both the N-phenyl ring and the dichlorobenzoyl ring are likely involved in hydrophobic and/or π-stacking interactions with the target protein.
Hydrogen bond donor and acceptor: The amide NH group acts as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. These are often crucial for anchoring the molecule in the binding site.
Electron-withdrawing features: The chlorine atoms and the acetyl group create specific electronic distributions that may be important for binding.
Pharmacophore models for various classes of benzamide inhibitors have been developed. For instance, a pharmacophore model for benzamide histone deacetylase inhibitors identified key features for their activity. ajol.info Similarly, pharmacophore modeling of anticancer sulfonamide derivatives has helped in understanding their mechanism of action. mdpi.com
Computational Approaches in SAR Elucidation
Computational chemistry plays a vital role in understanding and predicting the SAR of bioactive molecules. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can provide quantitative correlations between the chemical structure and biological activity.
Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for elucidating the SAR of a series of compounds. nih.gov These methods generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for biological activity.
For a series of this compound analogues, a 3D-QSAR study would involve:
Building and aligning a set of molecules: A series of analogues with known biological activities would be constructed and aligned based on a common scaffold.
Calculating molecular fields: For each molecule, steric and electrostatic (in CoMFA) or similarity (in CoMSIA) fields are calculated on a 3D grid.
Correlating fields with activity: Partial least squares (PLS) analysis is used to derive a mathematical equation that correlates the variations in the field values with the changes in biological activity.
Generating contour maps: The results are visualized as 3D contour maps, providing a graphical representation of the SAR.
For example, a CoMFA study on a set of kinase inhibitors revealed the importance of steric and electrostatic effects for their inhibitory activity. nih.gov Similarly, 3D-QSAR studies on c-Src kinase inhibitors have provided valuable insights for the design of new and more potent compounds. nih.gov These computational models can guide the rational design of novel this compound analogues with improved biological profiles.
Conformational Analysis of Active and Inactive Analogues
Key conformational features of N-phenylbenzamides include the torsion angles around the N-C(O) and C(O)-Ar bonds. Generally, the amide bond exists in a planar trans conformation. The two aromatic rings are typically not coplanar, adopting a twisted conformation to minimize steric hindrance. The degree of this twist can significantly influence biological activity.
Active Analogues: In many reported series of bioactive N-phenylbenzamides, active compounds are often those that can adopt a specific, relatively rigid conformation that is complementary to the target's binding pocket. This "bioactive conformation" may not necessarily be the lowest energy conformation in solution but is accessible with a minimal energy penalty. For instance, intramolecular hydrogen bonds can restrict conformational flexibility and lock the molecule in an active conformation.
Inactive Analogues: Conversely, inactive analogues may be unable to adopt the required bioactive conformation due to steric hindrance or electronic effects. The introduction of bulky substituents, for example, can force the phenyl rings into an orientation that is unfavorable for binding. Alternatively, a lack of specific interactions, such as hydrogen bonding, may result in excessive conformational flexibility, leading to a significant entropic penalty upon binding.
A hypothetical conformational analysis of active versus inactive analogues of this compound, based on general principles observed in related series, is presented below:
| Feature | Active Analogue (Hypothetical) | Inactive Analogue (Hypothetical) | Rationale |
| Dihedral Angle (Ring A - Amide) | Restricted, favoring a specific orientation | More flexible or sterically hindered | A specific orientation of the dichlorophenyl ring is often required for key interactions within the binding site. |
| Dihedral Angle (Ring B - Amide) | Allows for optimal presentation of the acetyl group | Acetyl group is sterically shielded or improperly oriented | The acetyl group may be a key interaction point (e.g., hydrogen bond acceptor), and its accessibility is crucial. |
| Intramolecular Interactions | Potential for weak intramolecular hydrogen bonds stabilizing the conformation | No significant intramolecular interactions | Stabilizing interactions can pre-organize the molecule into its bioactive conformation. |
| Overall Shape | More extended or "L-shaped" conformation | More compact or globular conformation | The overall topology must match the geometry of the target's binding pocket. |
Lead Optimization Strategies based on SAR Findings
Based on the structure-activity relationships derived from analogous N-phenylbenzamide series, several lead optimization strategies can be proposed for this compound. The primary goals of these strategies would be to enhance potency, improve selectivity, and optimize pharmacokinetic properties.
Modification of the 2,4-Dichlorophenyl Ring (Ring A):
The substitution pattern on this ring is often critical for activity.
Exploring Alternative Halogenation: Replacing the chlorine atoms with other halogens (F, Br, I) can modulate both steric and electronic properties. For instance, fluorine substitution can sometimes lead to improved metabolic stability and binding affinity.
Positional Isomers: Investigating other dichlorination patterns (e.g., 2,6-dichloro, 3,4-dichloro, 3,5-dichloro) can probe the spatial requirements of the binding pocket.
Introduction of Other Substituents: Replacing one or both chlorine atoms with small lipophilic groups (e.g., methyl, trifluoromethyl) or hydrogen bond acceptors/donors (e.g., cyano, methoxy) could lead to new, beneficial interactions.
A hypothetical SAR table for modifications on Ring A is shown below, based on trends observed in related dichlorobenzamide derivatives:
| Analogue (Modification from Parent) | Relative Activity (Hypothetical) | Rationale |
| 2,4-Difluorobenzamide | Similar or slightly decreased | Fluorine is smaller and more electronegative than chlorine, which may alter key interactions. |
| 3,4-Dichlorobenzamide | Decreased | The positioning of the chlorine atoms is often crucial for fitting into hydrophobic pockets and for establishing specific halogen bonds. |
| 2-Chloro-4-Trifluoromethylbenzamide | Potentially increased | The trifluoromethyl group is a strong electron-withdrawing group and can enhance hydrophobic interactions. |
| 2,4-Dimethylbenzamide | Decreased | The loss of electronegative halogens and the introduction of steric bulk may be detrimental to binding. |
Modification of the N-(4-acetylphenyl) Ring (Ring B):
The acetyl group and its position are likely important for activity.
Bioisosteric Replacement of the Acetyl Group: The acetyl group could be replaced with other hydrogen bond acceptors or groups with similar electronic properties, such as a cyano, nitro, or sulfonyl group. This can fine-tune the electronic properties and hydrogen bonding capacity.
Modification of the Acetyl Group: The methyl of the acetyl group could be extended (e.g., to an ethyl ketone) to probe for additional hydrophobic interactions, or replaced with other functionalities.
Positional Isomers of the Acetyl Group: Moving the acetyl group to the meta or ortho position would significantly alter the vector of its interaction and could abolish or enhance activity, depending on the target's topology.
Introduction of Additional Substituents: Adding small substituents to other positions on Ring B could improve binding affinity or modulate physicochemical properties.
A hypothetical SAR table for modifications on Ring B is presented below:
| Analogue (Modification from Parent) | Relative Activity (Hypothetical) | Rationale |
| N-(4-cyanophenyl) | Potentially similar or decreased | The cyano group is a good hydrogen bond acceptor but has different steric and electronic properties compared to the acetyl group. |
| N-(4-propionylphenyl) | Potentially increased or decreased | The larger ethyl group could either access a new hydrophobic pocket or cause a steric clash. |
| N-(3-acetylphenyl) | Likely decreased | The position of the key interacting group is often highly specific. |
| N-(4-acetyl-3-fluorophenyl) | Potentially increased | The addition of a small, electron-withdrawing group could enhance binding affinity through new interactions or by modulating the electronics of the ring. |
By systematically applying these lead optimization strategies, it is possible to develop analogues of this compound with improved therapeutic potential. Each new analogue would provide further insights into the SAR, allowing for a more refined and rational approach to drug design.
Advanced Analytical Methodologies for Research and Monitoring of N 4 Acetylphenyl 2,4 Dichlorobenzamide
Development of High-Resolution Chromatographic Methods (e.g., HPLC, UPLC) for Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for the analysis of N-(4-acetylphenyl)-2,4-dichlorobenzamide. These techniques are fundamental for determining the purity of synthesized batches and for separating it from starting materials, byproducts, and potential isomers.
The development of a robust chromatographic method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity. For a compound with the aromatic and amide characteristics of this compound, reversed-phase chromatography is typically the method of choice. UPLC, with its use of smaller particle-sized columns, offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. lcms.cz
Method development would focus on:
Stationary Phase: C8 or C18 columns are commonly employed due to their hydrophobic nature, which provides good retention for moderately non-polar compounds like this compound. wu.ac.thnih.gov
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with a pH modifier like formic or acetic acid) and an organic solvent (typically acetonitrile (B52724) or methanol) is used to ensure the efficient elution of the target compound and the separation of impurities with different polarities. nih.gov
Detection: A Photo-Diode Array (PDA) or UV-Vis detector is suitable for detection, as the aromatic rings in the molecule exhibit strong absorbance in the UV spectrum. wu.ac.thresearchgate.net Monitoring at a specific wavelength enhances selectivity.
Isomer separation is a critical application of these high-resolution techniques. During the synthesis of this compound, regioisomers could potentially be formed. HPLC and UPLC methods can be optimized to resolve these closely related structures, ensuring the purity and correct isomeric form of the final compound. nsf.gov
Table 1: Typical HPLC/UPLC Method Parameters for Analysis of this compound
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 or C8 (e.g., 100 x 2.1 mm, 1.7 µm for UPLC) | Provides effective separation for moderately non-polar aromatic compounds. nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid | Aids in protonation of the analyte for better peak shape and ionization in MS detection. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic modifier to elute the compound from the reversed-phase column. |
| Gradient Elution | e.g., 5% to 95% B over 7 minutes | Ensures separation of compounds with a range of polarities and provides sharp peaks. nih.gov |
| Flow Rate | 0.3 - 0.5 mL/min (for UPLC) | Optimized for small particle size columns to maintain high efficiency. |
| Column Temperature | 30 - 40 °C | Improves peak shape and reproducibility of retention times. nih.gov |
| Detection | UV/PDA at ~254 nm | Aromatic rings in the structure provide strong UV absorbance for sensitive detection. nih.gov |
| Injection Volume | 1 - 10 µL | Small volume is sufficient due to the high sensitivity of modern systems. |
Mass Spectrometry (MS) Techniques for Mechanistic and Metabolic Studies (In Vitro)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for elucidating the structure of unknown compounds and studying metabolic pathways. For in vitro studies, MS is used to identify metabolites formed when this compound is incubated with liver microsomes or hepatocytes. mdpi.commdpi.com These studies typically investigate metabolic transformations such as oxidation, reduction, and hydrolysis. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS), often performed on Time-of-Flight (TOF) or Orbitrap instruments, provides highly accurate mass measurements (typically with an error of <5 ppm). nih.gov This precision allows for the determination of the elemental composition of the parent compound and its metabolites. eurl-pesticides.eu The calculated exact mass of this compound (C₁₅H₁₁Cl₂NO₂) is 307.0167 Da. uni.lu By comparing the experimentally measured mass with the theoretical mass, the elemental formula of an unknown metabolite can be confidently proposed. This is the first critical step in structure elucidation.
Table 2: HRMS Data for this compound and Predicted Adducts uni.lu
| Species | Formula | Calculated m/z |
|---|---|---|
| Monoisotopic Mass | C₁₅H₁₁Cl₂NO₂ | 307.0167 |
| [M+H]⁺ | C₁₅H₁₂Cl₂NO₂⁺ | 308.0240 |
| [M+Na]⁺ | C₁₅H₁₁Cl₂NNaO₂⁺ | 330.0059 |
| [M-H]⁻ | C₁₅H₁₀Cl₂NO₂⁻ | 306.0094 |
In a typical in vitro metabolism study, this compound would be incubated with human liver microsomes in the presence of NADPH. nih.gov HRMS analysis of the resulting mixture would search for new signals corresponding to potential metabolites. For example, the addition of an oxygen atom (hydroxylation) would result in a mass increase of 15.9949 Da.
Table 3: Proposed Phase I In Vitro Metabolites of this compound and their Exact Masses
| Metabolic Reaction | Metabolite Formula | Monoisotopic Mass (Da) |
|---|---|---|
| Parent Compound | C₁₅H₁₁Cl₂NO₂ | 307.0167 |
| Hydroxylation | C₁₅H₁₁Cl₂NO₃ | 323.0116 |
| Reduction (ketone to alcohol) | C₁₅H₁₃Cl₂NO₂ | 309.0323 |
| Amide Hydrolysis | C₈H₉NO (4-aminoacetophenone) + C₇H₄Cl₂O₂ (2,4-dichlorobenzoic acid) | 135.0684 + 189.9537 |
Tandem Mass Spectrometry (MS/MS) is used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. In an MS/MS experiment, an ion of interest (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov The fragmentation pattern is like a fingerprint for a specific molecule and provides valuable information about its chemical structure. researchgate.net
For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The amide bond is a likely site for fragmentation. Cleavage of this bond would yield characteristic product ions corresponding to the 2,4-dichlorobenzoyl moiety and the 4-acetylphenylamine moiety. plos.org Analyzing the fragmentation patterns of potential metabolites and comparing them to the parent compound helps to pinpoint the site of metabolic modification. wvu.edu
Table 4: Proposed MS/MS Fragmentation of [M+H]⁺ of this compound (Precursor Ion m/z 308.02)
| Proposed Product Ion (Fragment) | Formula | Calculated m/z | Proposed Neutral Loss |
|---|---|---|---|
| 2,4-dichlorobenzoyl cation | C₇H₃Cl₂O⁺ | 172.9556 | C₈H₉NO (4-aminoacetophenone) |
| [M+H - H₂O]⁺ | C₁₅H₁₀Cl₂NO⁺ | 290.0134 | H₂O |
| 4-acetylphenylaminyl cation | C₈H₈NO⁺ | 134.0600 | C₇H₄Cl₂O (2,4-dichlorobenzoyl radical) |
| [2,4-dichlorobenzoyl cation - CO]⁺ | C₆H₃Cl₂⁺ | 144.9606 | CO from benzoyl fragment |
Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS, GC-MS)
Hyphenated techniques, which couple a separation technique with a detection technique, are the gold standard for the analysis of complex mixtures.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for quantifying this compound and its metabolites in biological matrices. nih.govshimadzu.com It combines the superior separation power of UPLC or HPLC with the high selectivity and sensitivity of tandem mass spectrometry. lcms.cz In quantitative studies, LC-MS/MS is often operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor-to-product ion transition is monitored for the analyte. This provides exceptional selectivity, minimizing interference from matrix components. nih.gov This approach is ideal for determining the rate of metabolism in in vitro systems.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique. gcms.cz It is best suited for volatile and thermally stable compounds. While this compound may have limited volatility due to its molecular weight and polar amide group, GC-MS analysis could be possible. nih.gov However, its polar metabolites would likely require a derivatization step to increase their volatility and thermal stability before they can be analyzed by GC-MS. researchgate.net For this reason, LC-MS/MS is generally the more direct and versatile technique for this class of compounds. lcms.cz
Table 5: Comparison of Hyphenated Techniques for the Analysis of this compound
| Technique | Advantages | Limitations | Primary Application |
|---|---|---|---|
| LC-MS/MS | - High sensitivity and selectivity
| - Potential for matrix effects (ion suppression/enhancement) | Quantification of parent compound and its metabolites in in vitro metabolic studies. mdpi.com |
| GC-MS | - High chromatographic resolution
| - Requires analyte to be volatile and thermally stable
| Purity analysis of the parent compound; analysis of less polar, volatile byproducts. |
Future Research Directions and Unresolved Questions for N 4 Acetylphenyl 2,4 Dichlorobenzamide Research
Exploration of Novel Synthetic Pathways and Catalytic Systems
The development of efficient and sustainable synthetic methodologies is paramount for the advancement of any chemical entity. Future research should prioritize the exploration of novel synthetic pathways for N-(4-acetylphenyl)-2,4-dichlorobenzamide that offer improvements in yield, scalability, and environmental impact over existing methods. A critical area of investigation will be the development and application of innovative catalytic systems. The use of transition-metal catalysts, organocatalysts, or biocatalytic approaches could provide more direct and atom-economical routes to the target molecule. Investigating greener reaction conditions, such as the use of alternative solvents or solvent-free systems, will also be a crucial aspect of this research.
Table 1: Potential Catalytic Systems for Investigation
| Catalyst Type | Potential Advantages | Key Research Questions |
| Transition-Metal Catalysts | High efficiency, selectivity, and functional group tolerance. | Which metal (e.g., Pd, Cu, Ni) and ligand combinations are most effective? Can catalytic cycles be optimized for lower catalyst loading and milder reaction conditions? |
| Organocatalysts | Metal-free, often less sensitive to air and moisture, environmentally benign. | Can chiral organocatalysts be employed for asymmetric synthesis of derivatives? What are the mechanistic pathways of organocatalyzed amidation for this specific substrate? |
| Biocatalysts (Enzymes) | High selectivity, mild reaction conditions, environmentally friendly. | Can lipases or other hydrolases be engineered to efficiently catalyze the amidation reaction? What are the substrate scope and limitations of enzymatic synthesis? |
Deeper Mechanistic Insights into Enzyme and Nucleic Acid Interactions
Preliminary studies on related benzamide (B126) structures suggest potential biological activity, but a detailed understanding of how this compound interacts with specific biological macromolecules is currently lacking. Future research must delve into the molecular mechanisms governing its interactions with enzymes and nucleic acids.
For enzyme interactions, studies should aim to identify specific protein targets and elucidate the binding modes and kinetics of inhibition or activation. Techniques such as X-ray crystallography of co-crystals, nuclear magnetic resonance (NMR) spectroscopy, and isothermal titration calorimetry (ITC) will be invaluable in providing high-resolution structural and thermodynamic data.
Regarding nucleic acid interactions, investigations into the compound's ability to bind to DNA or RNA are warranted. Understanding whether it acts as an intercalator, groove binder, or through other mechanisms could reveal novel therapeutic applications. Techniques like circular dichroism, fluorescence spectroscopy, and molecular modeling can provide initial insights into these potential interactions.
Advanced Computational Modeling for Predictive Power
Computational chemistry and molecular modeling offer powerful tools to predict and rationalize the behavior of molecules, thereby guiding experimental efforts. Future research should leverage advanced computational methods to build predictive models for the bioactivity, pharmacokinetics (ADME - absorption, distribution, metabolism, and excretion), and potential toxicity of this compound and its analogs.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the compound's structural features with its biological activities and physicochemical properties. Furthermore, molecular dynamics (MD) simulations can provide a dynamic view of its interactions with biological targets, offering insights into binding stability and conformational changes that are not apparent from static models.
Table 2: Computational Approaches and Their Applications
| Computational Method | Application in this compound Research |
| Molecular Docking | Predicting binding poses and affinities to various protein targets. |
| QSAR/QSPR | Establishing relationships between chemical structure and biological activity/properties to guide the design of more potent and safer analogs. |
| Molecular Dynamics (MD) Simulations | Investigating the stability of ligand-protein complexes and understanding the dynamics of binding events. |
| ADME/Tox Prediction | In silico assessment of drug-like properties and potential toxicity to prioritize compounds for further experimental testing. |
Potential for Development of Molecular Probes for Biological Systems
The structural scaffold of this compound could serve as a foundation for the development of molecular probes to study biological systems. By incorporating reporter groups, such as fluorophores or photoaffinity labels, derivatives of this compound could be designed to visualize and identify their cellular targets and interaction partners. The development of such probes would not only advance our understanding of the compound's own mechanism of action but could also provide valuable tools for broader biological research. Future work in this area would involve the strategic chemical modification of the parent compound to introduce the necessary functionalities for probing applications without significantly altering its inherent biological activity.
Q & A
Q. What are the standard synthetic routes for N-(4-acetylphenyl)-2,4-dichlorobenzamide, and how is purity ensured?
The compound is synthesized via a two-step procedure:
- Step 1 : React 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride.
- Step 2 : Treat the acid chloride with potassium thiocyanate in dry acetone to generate 2,4-dichlorobenzoyl isothiocyanate in situ. This intermediate is then reacted with 4-acetylaniline under reflux to yield the final product . Purity is confirmed using TLC monitoring , followed by recrystallization and spectroscopic characterization (FTIR, ¹H/¹³C NMR). Single-crystal X-ray diffraction provides definitive structural validation .
Q. How is the molecular structure of this compound characterized experimentally?
Key methods include:
- Single-crystal X-ray diffraction : Confirms monoclinic crystal system (space group P2₁/n) and planar ring dihedral angles (33.32° between benzamide and acetylphenyl moieties) .
- Spectroscopy : FTIR identifies carbonyl (C=O, ~1670 cm⁻¹) and thiourea (C=S, ~1250 cm⁻¹) groups. ¹H NMR reveals aromatic protons (δ 7.2–8.0 ppm) and NH signals (δ ~11 ppm) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H/C/C/H, H/Cl/Cl/H) contributing to crystal packing .
Q. What basic biological assays are used to evaluate this compound’s activity?
- DNA binding : UV-visible spectroscopy measures hypochromism (57.2% hypochromic shift at 100 μg/mL) and calculates binding constants (Kb = 7.9 × 10⁴ M⁻¹) via the Benesi-Hildebrand method .
- Urease inhibition : Microplate assays determine IC50 values (0.0389 ± 0.0017 mM) using jack bean urease .
- Radical scavenging : DPPH assay quantifies antioxidant activity (55.62% scavenging at 100 μg/mL vs. 94.90% for vitamin C) .
Advanced Research Questions
Q. How do DFT calculations elucidate the electronic properties of this compound?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reveals:
- Reactivity : High softness (0.56 eV⁻¹) and low hardness (0.89 eV) indicate polarizable, reactive sites (benzamide and thiourea moieties) .
- Frontier orbitals : HOMO is localized on the dichlorobenzamide group, while LUMO resides on the acetylphenyl-thiourea region, suggesting charge-transfer interactions during binding .
- Dipole moment : A computed value of 6.82 Debye correlates with solubility in polar solvents like DMSO .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC50 or binding affinity may arise from:
- Experimental conditions : Buffer pH (e.g., urease assays at pH 6.8 vs. 7.4) or solvent polarity (DMSO vs. ethanol) .
- Structural analogs : Compare activity of This compound with derivatives (e.g., methyl vs. trifluoromethyl substitutions) to identify pharmacophore requirements .
- Dose-response validation : Replicate assays with triplicate measurements and statistical analysis (e.g., ANOVA with p < 0.05) .
Q. How is molecular docking used to predict interactions with biological targets?
- Protein preparation : Optimize 3D structures (e.g., RNA polymerase, urease) using tools like AutoDockTools to add hydrogens and assign charges .
- Docking parameters : Grid boxes centered on active sites (e.g., 60 × 60 × 60 ų for RNA polymerase) and Lamarckian genetic algorithm (50 runs) .
- Key interactions : Hydrogen bonds between the compound’s carbonyl oxygen and His492/CME592 residues in urease, validated by MD simulations .
Q. What crystallographic techniques identify non-covalent interactions in this compound?
- Intermolecular H-bonding : N–H···S (2.89 Å) and C–H···O (2.67 Å) interactions stabilize infinite double chains in the crystal lattice .
- π-π stacking : Centroid distances of 3.694 Å between dichlorobenzamide and acetylphenyl rings enhance 3D packing .
- Hirshfeld surface analysis : Quantifies contact contributions (e.g., H/H = 20.5%, H/Cl/Cl/H = 19.4%) using CrystalExplorer .
Methodological Insights
Designing experiments to assess DNA binding mechanisms:
- Competitive assays : Use ethidium bromide (EB) displacement monitored via fluorescence quenching. A Stern-Volmer constant (Ksv) > 10⁴ M⁻¹ suggests groove binding .
- Viscosity measurements : Plot relative viscosity (η/η₀) against [compound]/[DNA]. A minimal change supports non-intercalative binding .
- Circular dichroism (CD) : Observe shifts in DNA’s negative band (∼245 nm) to confirm conformational changes .
Optimizing reaction conditions for scaled synthesis:
- Solvent selection : Dry acetone minimizes hydrolysis of 2,4-dichlorobenzoyl isothiocyanate .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to improve yields beyond 55% .
- Workup protocols : Precipitate product in ice-cold water and purify via column chromatography (silica gel, ethyl acetate/hexane) .
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